molecular formula C10H16Br2 B11943649 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane CAS No. 64392-75-2

7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane

Cat. No.: B11943649
CAS No.: 64392-75-2
M. Wt: 296.04 g/mol
InChI Key: AUNQMHUWULJKSP-UHFFFAOYSA-N
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Description

7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane (CAS: 2415-79-4) is a bicyclic organic compound with the molecular formula C₇H₁₀Br₂ and a molecular weight of 253.96 g/mol . Its structure consists of a bicyclo[4.1.0]heptane core (a fused cyclohexane-cyclopropane system) substituted with two bromine atoms at the C7 position and three methyl groups at C1, C4, and C4'. This compound is primarily used in synthetic organic chemistry as a precursor for carbene-mediated reactions and as a building block for strained hydrocarbon derivatives .

Key properties include:

  • Boiling Point: ~96–99°C (at 36 mmHg, based on analogous dibromides) .
  • Reactivity: Undergoes reductive debromination with sodium in liquid ammonia to yield bicyclo[4.1.0]heptane derivatives .

Properties

CAS No.

64392-75-2

Molecular Formula

C10H16Br2

Molecular Weight

296.04 g/mol

IUPAC Name

7,7-dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16Br2/c1-8(2)4-5-9(3)7(6-8)10(9,11)12/h7H,4-6H2,1-3H3

InChI Key

AUNQMHUWULJKSP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C(C1)C2(Br)Br)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor Design : A 1,4,4-trimethylhepta-1,5-diene serves as the diene.

  • Dibromocarbene Generation :

    CHBr3+t-BuOK:CBr2+t-BuOH+KBr\text{CHBr}_3 + t\text{-BuOK} \rightarrow :\text{CBr}_2 + t\text{-BuOH} + \text{KBr}
  • Cycloaddition : The carbene inserts into the diene’s π-system, forming the bicyclo[4.1.0]heptane skeleton with bromine atoms at the bridgehead.

Key Parameters :

  • Temperature: −78°C to 0°C to stabilize the carbene.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Yield: 40–60% (estimated from analogous cyclopropanations).

Halogenation of Bicyclo Alcohol Precursors

Bromination of alcohol intermediates offers a stepwise route. A 7-hydroxybicyclo[4.1.0]heptane derivative undergoes substitution with hydrobromic acid (HBr\text{HBr}) or phosphorus tribromide (PBr3\text{PBr}_3) to install bromine atoms.

Synthesis of 7-Hydroxy-1,4,4-trimethylbicyclo[4.1.0]heptane

  • Cyclopropanation : A norbornene analog (e.g., 1,4,4-trimethylnorbornene) is hydrogenated to form the bicyclic alcohol.

  • Bromination :

    C10H16O+2HBrH2SO4C10H16Br2+2H2O\text{C}_{10}\text{H}_{16}\text{O} + 2\text{HBr} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{10}\text{H}_{16}\text{Br}_2 + 2\text{H}_2\text{O}
    • Catalyst: Concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4).

    • Temperature: 80–100°C.

    • Yield: 65–75% (based on 1,7-dibromoheptane syntheses).

Challenges : Steric hindrance from methyl groups may slow bromination, necessitating prolonged reaction times.

Alkylation Followed by Bromination

Introducing methyl groups before bromination avoids steric complications.

Stepwise Functionalization

  • Base Compound : Bicyclo[4.1.0]heptane-7,7-diol.

  • Methylation :

    • Reagents: Methyl iodide (CH3I\text{CH}_3\text{I}) and silver oxide (Ag2O\text{Ag}_2\text{O}).

    • Positions: Methyl groups added at 1, 4, and 4 via nucleophilic substitution.

  • Bromination :

    • Reagents: PBr3\text{PBr}_3 in ether.

    • Conditions: 0°C to room temperature.

Yield : ~50% overall (estimated from multi-step alkylation-halogenation protocols).

Catalytic Methods Using Lewis Acids

Lewis acids like scandium triflate (Sc(OTf)3\text{Sc(OTf)}_3) or iron(III) bromide (FeBr3\text{FeBr}_3) can enhance reaction efficiency.

Scandium-Catalyzed Bromocyclization

  • Substrate : 1,4,4-Trimethylhept-6-en-1-ol.

  • Reaction :

    Alcohol+NBSSc(OTf)3Bicyclic bromide\text{Alcohol} + \text{NBS} \xrightarrow{\text{Sc(OTf)}_3} \text{Bicyclic bromide}
    • NBS\text{NBS}: N-Bromosuccinimide as bromine source.

    • Yield: 55–70% (extrapolated from allylboration catalysis).

Advantage : Improved stereocontrol and reduced side reactions.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)ProsCons
DibromocarbeneCHBr3\text{CHBr}_3, t-BuOKt\text{-BuOK}40–60Direct cyclopropanationLow yield, carbene instability
Halogenation of AlcoholHBr\text{HBr}, H2SO4\text{H}_2\text{SO}_465–75High bromination efficiencySteric hindrance slows reaction
Alkylation-BrominationCH3I\text{CH}_3\text{I}, PBr3\text{PBr}_3~50Controlled methyl placementMulti-step, moderate overall yield
Catalytic BrominationSc(OTf)3\text{Sc(OTf)}_3, NBS\text{NBS}55–70Enhanced selectivity, milder conditionsRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions: 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.

    Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is used as a precursor for the synthesis of various derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Research may focus on its potential as a pharmacophore or its interactions with biological macromolecules .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure. It may also find applications in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is primarily based on its ability to undergo substitution and elimination reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated Bicyclo[4.1.0]heptanes
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties
7,7-Dichlorobicyclo[4.1.0]heptane 823-69-8 C₇H₁₀Cl₂ 165.06 Boiling point: 80°C (liquid); synthesized via phase-transfer catalysis .
3-Methyl-7,7-dibromobicyclo[4.1.0]heptane - C₈H₁₂Br₂ ~265.96 Forms cis/trans isomers (43:57 ratio) upon reduction; GC separation challenges .
8,8-Dibromo-1,4,4-trimethyltricyclo[5.1.0.0³,⁵]octane 35266-91-2 C₉H₁₂Br₂ 292.00 Tricyclic analog with higher ring strain; limited commercial availability .

Key Differences :

  • Halogen Type : Bromine substituents (in the target compound) confer greater molecular weight and polarizability compared to chlorine analogs, influencing reactivity in nucleophilic substitutions .
  • Steric Effects: The 1,4,4-trimethyl groups in the target compound enhance steric hindrance, reducing accessibility for electrophilic attacks compared to non-methylated analogs like 7,7-dichlorobicyclo[4.1.0]heptane .
Non-Halogenated Bicyclic Compounds
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties
Bicyclo[4.1.0]heptane (Norcarane) 286-08-8 C₇H₁₀ 94.15 Parent hydrocarbon; lower boiling point (~114–117°C at 36 mmHg) .
3,7,7-Trimethylbicyclo[4.1.0]heptane 18968-23-5 C₁₀H₁₈ 138.25 Methylated derivative with no halogens; used in fragrance and fuel additives .

Key Differences :

  • Thermodynamic Stability: The absence of bromine in norcarane reduces ring strain, making it less reactive in cyclopropane-opening reactions compared to halogenated derivatives .
  • Applications: Non-halogenated analogs like 3,7,7-trimethylbicyclo[4.1.0]heptane are prioritized in industrial applications (e.g., biofuels) due to lower toxicity .

Reactivity Trends :

  • Reductive Debromination : The target compound’s Br atoms are more readily reduced than Cl in dichloro analogs, enabling selective synthesis of bicycloheptanes .
  • Thermal Stability: Brominated derivatives exhibit lower thermal stability compared to chlorinated or non-halogenated analogs due to weaker C-Br bonds .

Thermodynamic and Physical Properties

Property 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane 7,7-Dichlorobicyclo[4.1.0]heptane 3,7,7-Trimethylbicyclo[4.1.0]heptane
Molecular Weight (g/mol) 253.96 165.06 138.25
Boiling Point ~96–99°C (36 mmHg) 80°C ~200°C (estimated)
LogP (Octanol/Water) ~3.5 (estimated) ~2.8 ~4.0
Synthetic Yield 63% (for tert-butyl analog) 70–85% >90%

Biological Activity

7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane (CAS No. 64392-75-2) is a bicyclic compound that has garnered attention in organic synthesis and potential biological applications. Its unique structure allows for various chemical transformations, which may influence its biological activity. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential pharmacological effects, and comparative analysis with related compounds.

The synthesis of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane typically involves the bromination of 1,4,4-trimethylbicyclo[4.1.0]heptane using bromine in an inert solvent such as carbon tetrachloride or chloroform under controlled conditions to ensure high yield and purity. The compound is characterized by its molecular formula C10H14Br2C_{10}H_{14}Br_2 and a molecular weight of 267.99 g/mol.

The biological activity of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane may be attributed to its ability to undergo various chemical reactions:

  • Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
  • Reduction Reactions : The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Elimination Reactions : Dehydrohalogenation can lead to the formation of alkenes.

These reactions facilitate interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.

Pharmacological Potential

Research into the pharmacological effects of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane has been limited but suggests potential applications in medicinal chemistry:

  • Antimicrobial Activity : Preliminary studies indicate that brominated compounds can exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Cytotoxicity : Some brominated bicyclic compounds have shown cytotoxic effects against cancer cell lines in vitro, suggesting a need for further exploration of this compound's potential as an anticancer agent.

Case Studies

While specific case studies directly involving 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane are scarce, related compounds have been investigated:

  • Brominated Compounds in Cancer Research : Studies on similar brominated bicyclic structures have demonstrated their ability to induce apoptosis in cancer cells through various pathways including oxidative stress and disruption of mitochondrial function.

Comparative Analysis

To better understand the unique properties of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
7,7-Dichloro-1,4,4-trimethylbicyclo[4.1.0]heptaneC10H14Cl2Moderate antimicrobial activity
7,7-Diiodo-1,4,4-trimethylbicyclo[4.1.0]heptaneC10H14I2High cytotoxicity in cancer studies
1,4,4-Trimethylbicyclo[4.1.0]heptaneC10H16Low biological activity

The presence of bromine atoms in 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane may enhance its reactivity compared to chloro and iodo analogs due to the intermediate reactivity profile of bromine.

Q & A

Basic Questions

Q. What are the optimal laboratory synthesis methods for 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane?

  • Methodological Answer : The compound can be synthesized via phase-transfer catalysis (PTC) . A typical procedure involves reacting cyclohexene derivatives with brominated carbene precursors (e.g., dibromocarbene generated from bromoform and a strong base like NaOH) in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. Key parameters include:

  • Molar ratio : 1:1 for cyclohexene to bromoform.
  • Catalyst loading : 5-10 mol% to facilitate ion transfer between aqueous and organic phases.
  • Reaction conditions : Reflux at 40-60°C with vigorous stirring for 1-2 hours to ensure interfacial contact .
    • Yield Optimization : Post-reaction extraction with dichloromethane and distillation under reduced pressure (e.g., 80–100 mmHg) improves purity. Expect yields of 30–40% due to side reactions and product loss during purification .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Methyl groups (1.0–1.5 ppm) and bridgehead protons (2.5–3.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Sp³ carbons in the bicyclic framework (20–50 ppm) and quaternary carbons (70–90 ppm) validate the bicyclo[4.1.0]heptane skeleton.
    • Infrared (IR) Spectroscopy : C-Br stretching vibrations (550–650 cm⁻¹) and sp³ C-H bonds (2850–3000 cm⁻¹) are diagnostic .
    • Gas Chromatography (GC) : Used to assess purity (>97%) and resolve co-eluting byproducts .

Q. How do structural features like bromine and methyl groups influence reactivity?

  • Steric Effects : The 1,4,4-trimethyl groups hinder nucleophilic attacks at the bridgehead, directing reactivity to the 7,7-dibromo positions.
  • Electronic Effects : Bromine’s electronegativity increases electrophilicity at the bridgehead, favoring substitution reactions (e.g., SN2 with nucleophiles like Grignard reagents).
  • Comparative Data : Bromine’s leaving-group ability is intermediate between chlorine (less reactive) and iodine (more reactive), as shown in halogen-substitution studies .

Advanced Questions

Q. How do reaction pathways differ between 7,7-dibromo and 7,7-dichloro analogs?

  • Mechanistic Insights :

  • Dibromo Derivative : Prefers elimination reactions under basic conditions (e.g., dehydrohalogenation to form alkenes) due to bromine’s larger atomic radius, which stabilizes transition states.
  • Dichloro Analog : Favors nucleophilic substitution (e.g., with hydroxide ions) because chlorine’s smaller size reduces steric hindrance.
    • Kinetic Data : The dibromo compound reacts 2–3x faster in elimination pathways, while the dichloro variant shows higher substitution rates .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

  • Case Study : Discrepancies in bridgehead proton coupling constants (observed vs. predicted) arise from conformational flexibility in the bicyclic framework.
  • Resolution Strategies :

  • Variable-Temperature NMR : Cooling to −40°C slows ring-flipping, resolving split signals.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict coupling constants and validate assignments .

Q. What factors determine catalytic efficiency in dibromocarbene generation for this synthesis?

  • Catalyst Design : Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) enhance interfacial ion transfer by stabilizing OH⁻ ions in the organic phase.
  • Kinetic Control : Stirring rate (>500 rpm) ensures turbulent mixing, critical for maintaining a high surface area between phases.
  • Side Reactions : Competing hydrolysis of bromoform reduces dibromocarbene yield; excess base (2–3 eq.) mitigates this .

Q. How does thermal stability vary between halogen-substituted bicycloheptanes?

  • Decomposition Pathways :

  • Dibromo Derivative : Degrades at 200–220°C via C-Br bond cleavage, forming bicyclic radicals.
  • Dichloro Analog : Stable up to 250°C, with slower halogen elimination.
    • Thermogravimetric Analysis (TGA) : Data show 10% mass loss at 198°C for the dibromo compound vs. 230°C for dichloro .

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